1H-2-苯并吡喃-1-甲胺,3,4-二氢-

描述

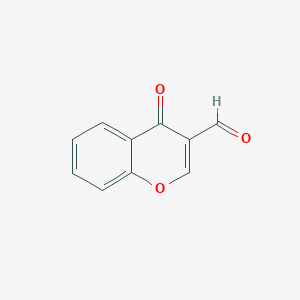

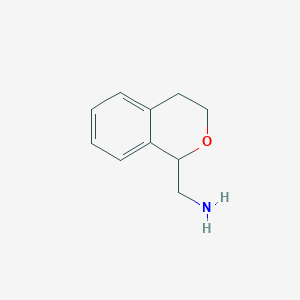

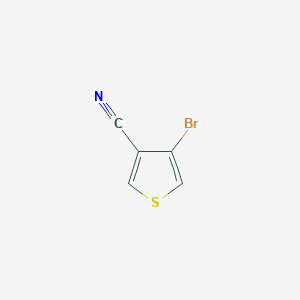

The compound 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-, also known as a 3,4-dihydro-2H-1-benzopyran derivative, is a chemical structure that has been studied for its potential pharmacological applications. This compound is of interest due to its interaction with dopamine receptors, which are significant in the treatment of various neurological disorders.

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1-benzopyran derivatives has been described in several studies. One approach involves the preparation of 3-substituted 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans as potential D1 selective antagonists . Another study details the synthesis of methoxy and hydroxy derivatives from commercially available o-hydroxybenzaldehydes, which involves a six-step process . Additionally, the synthesis of 3-amino-6-methoxy-3,4-dihydro-2H- benzopyran-4-one hydrochloride, an intermediate of dopamine D3 receptor selective agonist PD128907, has been reported with a total yield of 43.4% .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzopyran ring, which is a fused benzene and pyran ring. The derivatives often contain various substituents that influence their pharmacological activity. For instance, the presence of a hydroxy group at the 6-position has been found to be more potent than other substituents such as bromine or methoxy groups .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include addition, hydrolysis, cyclization, oximation, esterification, and the Neber rearrangement reaction . These reactions are crucial for introducing the necessary functional groups and for constructing the benzopyran core.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- derivatives are not detailed in the provided papers, such properties are typically characterized by their solubility, melting points, and stability. The pharmacological properties, such as affinity and selectivity for dopamine receptors, are of particular interest. For example, the synthesized compounds have shown potent D1 antagonist properties in vitro, and some have demonstrated in vivo agonist activity . The enantiomers of one derivative have been resolved, with one enantiomer showing more selective D-2 agonist activity compared to apomorphine .

科学研究应用

抗氧化和自由基清除活性

与“1H-2-苯并吡喃-1-甲胺,3,4-二氢-”相关的色酮类具有显著的抗氧化特性。这些化合物存在于人类饮食中,并与多种生理活性相关,如抗炎、抗糖尿病、抗肿瘤和抗癌作用。它们的抗氧化活性对于中和活性氧和阻止自由基过程至关重要,在延缓或抑制细胞损伤和随后的疾病发展中发挥着至关重要的作用。自由基清除活性受色酮核上的双键、羰基和特定羟基等结构元素的影响 (Yadav 等人,2014 年)。

抗癌作用

黄芩素,一种源自黄芩根的“1H-2-苯并吡喃-1-甲胺,3,4-二氢-”的黄酮类衍生物,因其对肝细胞癌 (HCC) 的抗癌活性而受到研究。黄芩素影响细胞增殖、转移、凋亡和自噬。它为 HCC 治疗提供了一种有希望的无毒替代方案,突出了进一步评估此类化合物作为潜在新型抗癌药物的必要性 (Bie 等人,2017 年)。

药理学应用

苯并吡喃衍生物,包括“1H-2-苯并吡喃-1-甲胺,3,4-二氢-”在内,表现出广泛的生物活性,支持其对多种疾病的治疗用途。其理化性质的结构相关性决定了其生物活性的程度。对 2009 年至 2016 年间发表的专利的审查强调了具有潜在治疗应用的新型苯并吡喃衍生物的持续开发 (Xiu 等人,2017 年)。

属性

IUPAC Name |

3,4-dihydro-1H-isochromen-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJDAFPFCCVDKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940796 | |

| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-2-Benzopyran-1-methanamine, 3,4-dihydro- | |

CAS RN |

19158-90-8 | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-1-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19158-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019158908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dihydro-1H-isochromen-1-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)

![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)

![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)